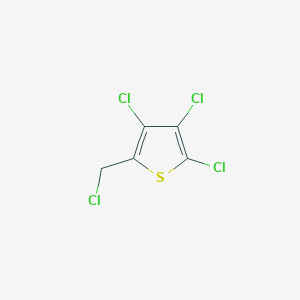
2,3,4-Trichloro-5-(chloromethyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Trichloro-5-(chloromethyl)thiophene is a polyhalogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of three chlorine atoms and one chloromethyl group attached to the thiophene ring. It is used in various chemical reactions and has applications in multiple fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichloro-5-(chloromethyl)thiophene typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, which involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using reagents such as chlorine or N-chlorosuccinimide (NCS) under controlled conditions. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Trichloro-5-(chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methylthiophene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Thiophene derivatives with various functional groups.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Methylthiophene derivatives.
Applications De Recherche Scientifique
2,3,4-Trichloro-5-(chloromethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of organic semiconductors and conductive polymers.
Biology and Medicine: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Employed in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,3,4-Trichloro-5-(chloromethyl)thiophene involves its interaction with various molecular targets. The presence of multiple chlorine atoms and a chloromethyl group makes it a reactive compound capable of forming covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential biological effects.
Comparaison Avec Des Composés Similaires
- 2,3,5-Trichloro-4-(chloromethyl)thiophene
- 2,4,5-Trichloro-3-(chloromethyl)thiophene
- 2,3,4,5-Tetrachlorothiophene
Comparison: 2,3,4-Trichloro-5-(chloromethyl)thiophene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to other polyhalogenated thiophenes, it may exhibit different reactivity in substitution and oxidation reactions, making it a valuable compound for specific synthetic applications.
Propriétés
Numéro CAS |
68639-15-6 |
|---|---|
Formule moléculaire |
C5H2Cl4S |
Poids moléculaire |
235.9 g/mol |
Nom IUPAC |
2,3,4-trichloro-5-(chloromethyl)thiophene |
InChI |
InChI=1S/C5H2Cl4S/c6-1-2-3(7)4(8)5(9)10-2/h1H2 |
Clé InChI |
VLYIJEDQFSWNMH-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(S1)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















